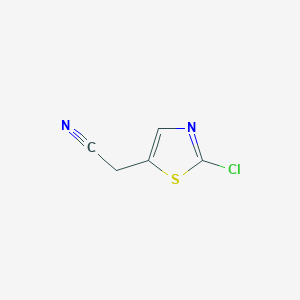

2-(2-Chlorothiazol-5-yl)acetonitrile

Description

Significance of Thiazole (B1198619) Scaffolds in Organic Synthesis

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery and materials science. researchgate.netepo.org This structural motif is present in numerous natural products, such as Vitamin B1 (Thiamine), and a wide array of synthetic compounds with diverse therapeutic applications. uchicago.edu Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antifungal properties. researchgate.netepo.orgcarlroth.com The versatility of the thiazole scaffold makes it a crucial building block for the synthesis of complex molecular architectures and novel pharmaceutical agents. carlroth.comacademie-sciences.fr

Role of Acetonitrile (B52724) Derivatives as Chemical Building Blocks

Acetonitrile and its derivatives are fundamental C2 synthons in organic synthesis. nih.gov The nitrile group (C≡N) is a versatile functional group that can be transformed into various other functionalities, including amines, amides, carboxylic acids, and ketones. guidechem.com The methylene (B1212753) group adjacent to the nitrile is acidic (pKa ≈ 25-31 in DMSO), allowing for deprotonation to form a stabilized carbanion. ipb.pt This nucleophilic cyanomethyl anion can participate in a wide range of carbon-carbon bond-forming reactions, such as alkylations, aldol-type condensations, and Michael additions. ipb.ptgoogle.comresearchgate.net Consequently, acetonitrile derivatives are invaluable intermediates for constructing more complex molecular frameworks. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-1,3-thiazol-5-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2S/c6-5-8-3-4(9-5)1-2-7/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQIAUIQQFKKBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363065 | |

| Record name | 2-(2-chloro-1,3-thiazol-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865660-15-7 | |

| Record name | 2-(2-chloro-1,3-thiazol-5-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations of 2 2 Chlorothiazol 5 Yl Acetonitrile

Reactivity of the Nitrile Functionality

The nitrile group (C≡N) in 2-(2-chlorothiazol-5-yl)acetonitrile is a versatile functional group characterized by a polarized triple bond, with the carbon atom being electrophilic and the nitrogen atom being nucleophilic. This electronic arrangement dictates its reactivity towards various reagents.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. This reaction is analogous to the nucleophilic addition to a carbonyl group, resulting in the formation of an intermediate imine anion. This anion can then be protonated or undergo further reactions.

Common nucleophiles that can add to the nitrile group include organometallic reagents like Grignard reagents, which lead to the formation of ketones after hydrolysis of the intermediate imine. Hydride reagents, such as lithium aluminum hydride, can also add to the nitrile, leading to the formation of primary amines upon workup. While these are general reactions of nitriles, specific studies on this compound often focus on its use as a building block where the nitrile group is retained or transformed in a later step.

Cyclization Reactions Involving the Nitrile Group

The nitrile group of this compound can participate in various cyclization reactions to form new heterocyclic rings. One of the most significant reactions in this category is the Gewald reaction, which is a multicomponent reaction used to synthesize 2-aminothiophenes. sciforum.netnih.govijpcbs.com

In the context of this compound, it can react with elemental sulfur and a compound containing an activated methylene (B1212753) group in the presence of a base to yield a substituted 2-aminothiophene. The reaction proceeds through a series of steps, including the formation of a thiolate intermediate which then attacks the nitrile carbon, leading to cyclization and subsequent aromatization. ijpcbs.com This reaction is a powerful tool for creating complex thiophene (B33073) derivatives which are themselves valuable in medicinal chemistry and materials science. sciforum.net

Another important cyclization is the formation of tetrazoles. The nitrile group can react with azides, such as sodium azide, often in the presence of a Lewis acid like zinc chloride, to form a tetrazole ring. sciforum.net This transformation adds a five-membered aromatic ring containing four nitrogen atoms to the molecule, significantly altering its chemical properties and biological activity.

Hydrolysis and Related Conversions

The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide intermediate. The hydrolysis of nitriles is a fundamental transformation in organic synthesis. For this compound, this would lead to the formation of 2-(2-chlorothiazol-5-yl)acetic acid. This reaction typically requires heating in the presence of a strong acid, such as sulfuric acid, or a strong base, like sodium hydroxide (B78521). researchgate.netresearchgate.net The corresponding amide, 2-(2-chlorothiazol-5-yl)acetamide, is an intermediate in this process.

Transformations Involving the Methylene Bridge

The methylene group (-CH2-) situated between the thiazole (B1198619) ring and the nitrile group is activated by both adjacent electron-withdrawing groups. This activation makes the methylene protons acidic and the carbon atom susceptible to both nucleophilic and electrophilic attack.

Deprotonation and Nucleophilic Attack

The protons of the methylene bridge are sufficiently acidic to be removed by a suitable base, such as an alkoxide or a strong amine, to generate a carbanion. This carbanion is a potent nucleophile and is central to the use of this compound in the synthesis of thiamethoxam (B1682794).

In a key step of thiamethoxam synthesis, the carbanion generated from this compound attacks an electrophilic carbon atom of another molecule, leading to the formation of a new carbon-carbon bond. This type of reaction is a classic example of the utility of active methylene compounds in organic synthesis.

Furthermore, the activated methylene group can participate in Knoevenagel condensation reactions with aldehydes and ketones. tcichemicals.comorganic-chemistry.orggoogle.com In this reaction, the carbanion adds to the carbonyl group, and subsequent dehydration leads to the formation of a new carbon-carbon double bond. This provides a route to a variety of α,β-unsaturated compounds.

The Vilsmeier-Haack reaction is another transformation that can occur at the methylene bridge. ijpcbs.comtcichemicals.comorganic-chemistry.orgwikipedia.org This reaction uses a Vilsmeier reagent (formed from a substituted amide and phosphorus oxychloride) to introduce a formyl group or to effect cyclization, depending on the substrate and reaction conditions.

Radical Reactions

While less common than ionic reactions for this type of compound, radical reactions at the methylene bridge are also possible. For instance, radical halogenation, such as bromination using N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator, could potentially introduce a halogen atom at the methylene position. This would create a new functional group that could be used for further synthetic transformations. However, specific literature detailing radical reactions on this compound is not as prevalent as reports on its ionic chemistry.

Chemical Modifications of the 2-Chlorothiazole (B1198822) Ring

The 2-chlorothiazole ring within this compound and its derivatives is susceptible to a range of chemical modifications, which are pivotal for the synthesis of more complex molecules. These modifications primarily involve the displacement of the chlorine atom at the 2-position and, under certain conditions, the cleavage or rearrangement of the heterocyclic ring itself.

Nucleophilic Aromatic Substitution on the Chlorothiazole Moiety

The chlorine atom at the C2 position of the thiazole ring is a key site for nucleophilic aromatic substitution (SNAr). This reactivity is fundamental to the synthesis of various biologically active compounds.

One of the most significant applications of this reactivity is in the synthesis of 2-aminothiazole (B372263) derivatives. For instance, the 2-amino group can be introduced by reacting a 2-chlorothiazole precursor with an appropriate nitrogen nucleophile. Conversely, a 2-aminothiazole can be converted to a 2-chlorothiazole via a Sandmeyer-type reaction, where a diazonium salt intermediate is displaced by a chloride ion. nih.govmdpi.com This highlights the interchangeability of these functional groups, which is a valuable tool in synthetic design.

The reactivity of the 2-chlorothiazole ring towards nucleophiles is influenced by the substituents on the ring. Kinetic studies on the reactions of substituted 2-chlorothiazoles with nucleophiles like the benzenethiolate (B8638828) ion have shown that the thiazole system is sensitive to the electronic effects of these substituents. rsc.org The reaction rates can often be correlated using the Hammett equation, which provides a quantitative measure of the influence of substituents on the reaction rate. rsc.org Generally, electron-withdrawing groups on the thiazole ring enhance its reactivity towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.orglibretexts.org

The following table summarizes examples of nucleophilic substitution reactions on the 2-chlorothiazole ring:

| Nucleophile | Product | Reaction Conditions | Reference(s) |

| Amines | 2-Aminothiazole derivatives | Varies depending on amine reactivity | nih.govmdpi.com |

| Benzenethiolate ion | 2-(Phenylthio)thiazole derivatives | Methanol | rsc.org |

| Hydroxide ion | 2-Hydroxythiazole derivatives | Alkaline hydrolysis | researchgate.net |

Ring-Opening and Rearrangement Reactions

While the thiazole ring is generally aromatic and stable, it can undergo ring-opening and rearrangement reactions under specific conditions, particularly when subjected to strong reagents or energetic stimuli.

Studies on the hydrolysis of thiamethoxam, which contains the 2-chlorothiazole moiety, have revealed degradation pathways that involve the cleavage of the associated oxadiazinane ring. nih.govresearchgate.nettandfonline.comtandfonline.com Under alkaline conditions, the hydrolysis can lead to the formation of various degradation products, indicating the susceptibility of the molecular framework to cleavage. researchgate.netnih.govresearchgate.nettandfonline.comtandfonline.com One identified minor product from the hydrolysis of thiamethoxam is a hydroxylated thiazole derivative, suggesting that while the thiazole ring itself is relatively stable, it is not entirely inert to transformation. researchgate.net

More drastic conditions, such as reductive cleavage with sodium in liquid ammonia (B1221849), have been shown to open the thiazole ring in various 2-substituted 4-methylthiazoles. researchgate.net The course of these reactions is dependent on the nature of the substituent at the 2-position. researchgate.net

Thiazoles can also participate in cycloaddition reactions, although this typically requires high temperatures due to the aromatic stability of the ring. These reactions can be followed by rearrangements and extrusions of atoms like sulfur, leading to different heterocyclic systems such as pyridines. wikipedia.org

Mechanistic Studies of Key Transformations

Understanding the mechanisms of the chemical transformations of this compound and its derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.

Proposed Reaction Pathways

The nucleophilic aromatic substitution on the 2-chlorothiazole ring is generally proposed to proceed via a two-step addition-elimination mechanism (SNAr). nih.gov In this pathway, the nucleophile attacks the electron-deficient C2 carbon of the thiazole ring, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org This intermediate is resonance-stabilized, with the negative charge delocalized over the thiazole ring. The subsequent elimination of the chloride leaving group restores the aromaticity of the ring and yields the final substitution product. The presence of electron-withdrawing groups on the thiazole ring facilitates this reaction by stabilizing the Meisenheimer intermediate. masterorganicchemistry.com

In some cases, particularly with unactivated aromatic systems, a concerted SNAr mechanism, where bond formation and bond breaking occur in a single step, has been proposed. nih.gov

The hydrolysis of thiamethoxam under acidic and alkaline conditions has been investigated, and possible degradation pathways have been proposed. nih.govresearchgate.nettandfonline.comtandfonline.com Under alkaline conditions, the initial attack of a hydroxide ion can occur at several electrophilic sites, leading to the cleavage of the oxadiazinane ring and subsequent degradation. researchgate.net Under acidic conditions, protonation of the molecule can activate it towards nucleophilic attack by water, leading to different degradation products. researchgate.net

Identification of Reaction Intermediates

The direct observation and characterization of reaction intermediates provide strong evidence for proposed reaction mechanisms. In the context of SNAr reactions, Meisenheimer complexes are the key intermediates. libretexts.orglibretexts.org While often transient, these intermediates have been isolated and characterized in some systems, providing definitive proof for the stepwise addition-elimination mechanism. nih.gov For the reactions of 2-chlorothiazoles, the existence of these intermediates is inferred from kinetic data and the influence of substituents on reaction rates. rsc.org

Applications of 2 2 Chlorothiazol 5 Yl Acetonitrile As a Synthetic Intermediate

Precursor in Insecticide Development

The 2-chlorothiazole (B1198822) motif is a cornerstone in the development of a major class of insecticides. Consequently, 2-(2-chlorothiazol-5-yl)acetonitrile serves as a crucial starting material for creating potent agrochemicals.

Neonicotinoids are a leading class of insecticides worldwide, known for their high efficacy against a broad spectrum of sucking insects. A key structural feature of many second-generation neonicotinoids is the (2-chlorothiazol-5-yl)methyl group. This compound is a direct precursor to this essential fragment. The acetonitrile (B52724) group can be reduced to an amine (2-(2-chlorothiazol-5-yl)ethanamine), which is then used to build the guanidine, nitroguanidine (B56551), or cyanoamidine pharmacophore characteristic of neonicotinoids.

For instance, the synthesis of Clothianidin, a highly effective neonicotinoid, relies on the construction of a molecule where the (2-chlorothiazol-5-yl)methyl group is attached to a nitroguanidine system. Research has highlighted that the 2-chloro-thiazol-5-yl moiety is among the most vital for the insecticidal activity of these compounds. researchgate.net The development of numerous analogues has been driven by the need to overcome resistance and improve safety profiles. The versatility of the acetonitrile group in this compound allows for the synthesis of diverse neonicotinoid analogues by reacting it with various amines and electron-withdrawing groups, which are crucial for binding to the insect nicotinic acetylcholine (B1216132) receptor (nAChR). nih.gov

Table 1: Key Neonicotinoid Insecticides Featuring the Chlorothiazole Moiety

| Common Name | Key Structural Feature | Precursor Relationship |

|---|---|---|

| Clothianidin | (2-Chlorothiazol-5-yl)methyl-nitroguanidine | Direct precursor to the methyl-thiazole fragment |

| Thiamethoxam (B1682794) | (2-Chlorothiazol-5-yl)methyl-oxadiazine | Contains the essential chlorothiazole ring |

Pyridine-based structures are integral to another significant group of insecticides, including the first neonicotinoid, Imidacloprid (B1192907). While direct synthesis of pyridinium (B92312) salts from this compound is a specific pathway, its role as an intermediate for complex pyridine-containing insecticides is chemically sound. The acetonitrile moiety is a versatile functional group that can participate in cyclization reactions to form new heterocyclic rings, including those fused to or substituted with a pyridine (B92270) ring. nih.govresearchgate.net

For example, the Thorpe-Ziegler reaction, involving the base-catalyzed condensation of dinitriles, can be adapted to synthesize substituted aminopyridines. The acetonitrile group of this compound can be reacted with other carbonyl or nitrile-containing pyridine precursors to construct more complex, multi-ring systems. These hybrid molecules, which combine the toxophoric properties of both the chlorothiazole and pyridine rings, are of significant interest in the search for new insecticidal agents with novel modes of action or improved selectivity. researchgate.netresearchgate.net The synthesis of various functionalized pyridines has demonstrated potent insecticidal activity against pests like the cowpea aphid (Aphis craccivora). nih.govresearchgate.net

The utility of this compound extends beyond neonicotinoids to the synthesis of other pesticidal compounds where the chlorothiazole ring is the key active component. A critical industrial intermediate for many of these pesticides is 2-chloro-5-chloromethylthiazole (B146395). google.com This compound can be readily synthesized from this compound. The synthetic route typically involves the reduction of the nitrile group to a primary amine, followed by diazotization and substitution with a chloride ion, or direct conversion of a derived alcohol to the chloride.

The resulting 2-chloro-5-chloromethylthiazole is then used to introduce the chlorothiazolemethyl group into a variety of molecular scaffolds, leading to compounds with diverse pesticidal activities, including fungicides and herbicides. google.com This highlights the role of this compound as a foundational building block for a broad range of agricultural chemicals.

Intermediate in Medicinal Chemistry Research

The thiazole (B1198619) ring is a prominent scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs and clinical candidates. nih.gov Its ability to engage in hydrogen bonding and its unique electronic properties make it a valuable component in designing molecules that interact with biological targets. This compound offers a convenient entry point for the synthesis of novel thiazole-containing compounds for therapeutic applications.

The cyanomethylene (-CH2CN) group is highly reactive and serves as an excellent starting point for building a variety of nitrogen-containing heterocyclic rings (N-heterocyles). mdpi.com The acidic nature of the methylene (B1212753) protons allows for easy deprotonation, creating a nucleophile that can react with various electrophiles to initiate cyclization cascades.

Research has demonstrated that the cyanomethylene functionality can be exploited to construct heterocycles like pyridazines, pyrazoles, and other fused systems. researchgate.netmdpi.com For example, reaction of a cyano-activated intermediate with hydrazines can lead to the formation of pyrazole (B372694) or pyridazinone rings. mdpi.com The presence of the chlorothiazole moiety in this compound adds potential biological activity to the resulting novel N-heterocycles. This strategy of molecular hybridization, combining two or more known pharmacophores, is a powerful tool in drug discovery to generate compounds with enhanced potency or novel mechanisms of action. nih.govbeilstein-journals.org

Table 2: Examples of Bioactive Heterocycles Synthesized from Cyano-Activated Precursors

| Precursor Type | Reactant | Resulting Heterocycle | Potential Bioactivity |

|---|---|---|---|

| Cyanoacetylhydrazide | Diketones / Dicarbonyls | Pyridazinones mdpi.com | Cytotoxic |

| Cyanomethyl-thiadiazole | Carbon disulfide | Thiazole derivatives researchgate.net | Insecticidal |

| Cyanoacetamidines | Heterocyclic azides | Triazole-amidine hybrids beilstein-journals.org | Various |

The thiazole nucleus is a core component of numerous clinically important drugs, including anticancer and antimicrobial agents. nih.govmdpi.com this compound is an ideal precursor for generating libraries of new pharmaceutical candidates because it provides the thiazole scaffold, which can then be elaborated through chemical modification of the acetonitrile group.

The nitrile can be hydrolyzed to a carboxylic acid, which in turn can be converted to a wide range of esters and amides. Amide coupling with various amines or amino acids is a common strategy in drug development to explore structure-activity relationships (SAR). Alternatively, the nitrile can be reduced to a primary amine, which can then be acylated or used in reductive amination reactions to build larger, more complex molecules. Several studies have shown that thiazole derivatives possess potent anticancer activity, sometimes acting as topoisomerase II inhibitors or targeting other signaling pathways. nih.govamazonaws.com The synthesis of thiazole-piperazine hybrids has also yielded compounds with promising antiplasmodial (antimalarial) activity. mdpi.com The accessibility and reactivity of this compound make it a valuable starting material in the quest for new and improved thiazole-based therapeutics.

Construction of Complex Heterocyclic Systems

The strategic placement of functional groups in this compound suggests its potential as a building block for various heterocyclic structures. The chloro substituent can be a site for nucleophilic substitution or cross-coupling reactions, while the active methylene group of the acetonitrile moiety can participate in condensations and cyclizations.

The synthesis of molecules incorporating both pyrazole and thiazole rings is an active area of chemical research due to the diverse biological activities associated with these scaffolds. researchgate.netnih.govastate.edumdpi.comnih.gov While numerous methods exist for the synthesis of pyrazole-thiazole conjugates, the direct use of this compound as a starting material for this purpose is not prominently described in the surveyed literature. General strategies for creating such conjugates often involve the reaction of a thiazole-containing precursor with a hydrazine (B178648) derivative or the construction of the thiazole ring onto a pre-existing pyrazole structure. researchgate.netnih.gov

Dihydropyridines are a significant class of heterocyclic compounds, with many derivatives exhibiting important pharmacological properties. The most common method for their synthesis is the Hantzsch reaction, a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. nih.govnih.govasianpubs.orgjsynthchem.comresearchgate.net This reaction has been adapted to create a wide variety of dihydropyridine (B1217469) structures. nih.gov However, the literature reviewed does not indicate the specific use of this compound as a component in the Hantzsch synthesis or other methods for preparing dihydropyridine derivatives.

The synthesis of fused and linked pyrrole-pyridine systems is of interest for the development of new materials and biologically active compounds. bohrium.comorganic-chemistry.orgresearchgate.netnih.gov These systems are often prepared through multi-step sequences involving the formation of one ring followed by the construction of the second. For instance, the Paal-Knorr synthesis is a common method for forming the pyrrole (B145914) ring from a 1,4-dicarbonyl compound. bohrium.comorganic-chemistry.org Annulated systems, such as tetrahydro researchgate.netnih.govmdpi.comtriazolo[1,5-a]pyridines, have also been synthesized through various cyclization strategies. mdpi.comnih.govresearchgate.netresearchgate.net Despite the potential for the reactive sites on this compound to be utilized in the formation of such complex structures, its specific application in the synthesis of pyrrolyl-pyridine or other annulated systems is not detailed in the available scientific reports.

Role in Cyanomethylation of Diverse Substrates

Cyanomethylation, the introduction of a -CH₂CN group, is a valuable transformation in organic synthesis as the cyano group can be readily converted into other functional groups like carboxylic acids and amines. encyclopedia.pubnih.govorganic-chemistry.orgresearchgate.net Acetonitrile itself is often used as the source of the cyanomethyl radical in cross-dehydrogenative coupling reactions. encyclopedia.pubresearchgate.netdntb.gov.ua While the acetonitrile moiety is a key feature of this compound, its specific role and utility as a cyanomethylating agent for various substrates are not explicitly detailed in the surveyed scientific literature. The reactivity of the cyanomethyl group in this particular molecule for the cyanomethylation of other compounds has not been a focus of the available research.

Derivatives and Analogues of 2 2 Chlorothiazol 5 Yl Acetonitrile: Synthesis and Research Directions

Synthesis of Substituted Acetonitrile (B52724) Derivatives

The acetonitrile group of 2-(2-chlorothiazol-5-yl)acetonitrile is a reactive handle for a variety of chemical transformations, allowing for the synthesis of more complex molecules. The methylene (B1212753) group adjacent to the nitrile is acidic and can be deprotonated to form a carbanion, which can then participate in nucleophilic addition and substitution reactions.

One common approach involves the Claisen condensation. For instance, the reaction of a related acetohydrazide with reagents like ethyl acetoacetate (B1235776) or ethyl benzoylacetate can yield pyrazolone (B3327878) derivatives. mdpi.com Similarly, multicomponent reactions involving active methylene compounds, such as malononitrile, can be used to construct more complex heterocyclic systems attached to the acetonitrile moiety. mdpi.com The reaction of acetophenone (B1666503) or cyclohexanone (B45756) with thiourea (B124793) in the presence of iodine is a known method for synthesizing 4,5-substituted-2-aminothiazoles. semanticscholar.org

Another strategy involves the reaction of the acetonitrile derivative with carbon disulfide (CS₂) in the presence of a base. This reaction proceeds through the nucleophilic addition of the carbanion to CS₂, leading to the formation of a dithiocarboxylate intermediate, which can then cyclize to form various sulfur-containing heterocycles. mdpi.com

The versatility of the acetonitrile group is further demonstrated by its use in the synthesis of pyran derivatives through multi-component reactions with substituted benzaldehydes and malononitrile. semanticscholar.orgnih.gov These synthetic strategies highlight the utility of the acetonitrile functional group as a key synthon for generating a diverse library of derivatives.

Table 1: Examples of Reactions for Synthesizing Acetonitrile Derivatives

| Reactants | Reagents | Product Type | Reference |

| Acetonitrile Derivative, Aldehyde, Malononitrile | Basic Catalyst | Pyran Derivative | semanticscholar.orgnih.gov |

| Acetohydrazide, Ethyl Acetoacetate | Base | Pyrazolone Derivative | mdpi.com |

| Acetonitrile Derivative, Carbon Disulfide | Base | Sulfur Heterocycle | mdpi.com |

Modifications on the Thiazole (B1198619) Ring

The thiazole ring itself is amenable to various modifications, which can significantly alter the properties of the resulting molecule. nih.gov The reactivity of the thiazole ring is influenced by the electron-withdrawing nature of the nitrogen atom and the electron-donating properties of the sulfur atom. pharmaguideline.com The C2, C4, and C5 positions of the thiazole ring exhibit different reactivities, allowing for selective functionalization. pharmaguideline.com

The 2-chloro substituent on the parent compound is a key site for nucleophilic substitution. Halogen atoms attached to the thiazole ring can be displaced by a variety of nucleophiles, enabling the introduction of different functional groups at the C2 position. pharmaguideline.com For example, reaction with amines can produce 2-aminothiazole (B372263) derivatives, while reaction with thiols can yield 2-thioether compounds. A novel series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives was synthesized via substitution with 2-mercapto-4-methyl-5-thiazoleacetic acid at position 4 of 4,7-dichloroquinoline. researchgate.net

Electrophilic substitution reactions, such as halogenation and sulfonation, typically occur at the C5 position, which is the most electron-rich carbon in the thiazole ring. pharmaguideline.com However, the existing substituents on the ring can direct incoming electrophiles to other positions.

Furthermore, the thiazole ring can be constructed through various synthetic methods, such as the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. nih.gov This allows for the synthesis of analogues with different substituents at the C4 and C5 positions from the ground up. For instance, reacting acetyl acetone (B3395972) or ethyl acetoacetate with N-bromosuccinimide (NBS) and thiourea can produce 1-(2-amino-4-methylthiazol-5-yl)ethanone and ethyl 2-amino-4-methylthiazole-5-carboxylate, respectively. bepls.com

Table 2: Common Modifications on the Thiazole Ring

| Position | Reaction Type | Example Reaction | Reference |

| C2 | Nucleophilic Substitution | Displacement of Chlorine with Amines/Thiols | pharmaguideline.comresearchgate.net |

| C5 | Electrophilic Substitution | Halogenation, Sulfonation | pharmaguideline.com |

| Ring Synthesis | Hantzsch Synthesis | Reaction of α-haloketones with thioamides | nih.gov |

| Ring Synthesis | One-pot reaction | Reaction of acetyl acetone, NBS, and thiourea | bepls.com |

Structural Elucidation of Novel Analogues

The characterization and structural elucidation of newly synthesized analogues of this compound are essential to confirm their chemical identity and stereochemistry. A combination of spectroscopic and analytical techniques is employed for this purpose.

X-ray crystallography provides unambiguous information about the three-dimensional structure of crystalline compounds. For example, the crystal structure of N-(3-[(2-chlorothiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide, a derivative of the parent compound, was determined using X-ray diffraction. asianpubs.org The analysis revealed that the compound crystallizes in the monoclinic system with the space group P 21/n. asianpubs.org Similarly, the structure of (Z)-N-{3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-1,3-thiazolidin-2-ylidene}cyanamide was elucidated, showing a planar thiazole ring and a twisted thiazolidine (B150603) ring. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR) is a powerful tool for determining the connectivity of atoms in a molecule. ijpsr.comresearchgate.net The chemical shifts, coupling constants, and integration of signals provide detailed information about the molecular framework. ijpsr.comresearchgate.net Advanced NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish complex structural relationships.

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, which helps in confirming the elemental composition.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. mdpi.com For example, the presence of a nitrile (C≡N) group or a carbonyl (C=O) group can be readily identified. mdpi.com

Table 3: Techniques for Structural Elucidation

| Technique | Information Provided | Example Application | Reference |

| X-ray Crystallography | 3D molecular structure, bond lengths, bond angles | Structure of N-(3-[(2-chlorothiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-ylidene)nitramide | asianpubs.org |

| NMR Spectroscopy | Connectivity of atoms, chemical environment | Structure confirmation of synthesized thiazole derivatives | ijpsr.comresearchgate.net |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation | Characterization of novel heterocyclic compounds | nih.gov |

| Infrared Spectroscopy | Presence of functional groups | Identification of C≡N, C=O, and N-H bonds | mdpi.com |

Structure-Activity Relationship (SAR) Studies in Related Systems

Structure-Activity Relationship (SAR) studies are a critical component of chemical research, aiming to understand how the chemical structure of a compound influences its biological or chemical activity. researchgate.net By systematically modifying a lead compound and evaluating the activity of the resulting analogues, researchers can identify key structural features responsible for its effects. nih.gov

In systems related to this compound, SAR studies have provided valuable insights. For instance, in a series of (benzothiazole-2-yl) acetonitrile derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) models were developed to understand their inhibitory activity against a specific enzyme. nih.gov These models help in predicting the activity of new compounds and guiding the design of more potent analogues. nih.gov

Key aspects often investigated in SAR studies of thiazole derivatives include:

Substituents on the Thiazole Ring: The nature, size, and position of substituents on the thiazole ring can have a profound impact on activity. For example, the presence of specific groups at the C2 or C4 positions can enhance or diminish biological effects.

Modifications of the Acetonitrile Side Chain: Altering the acetonitrile group, for example, by converting it to an amide or an ester, can influence properties such as solubility and hydrogen bonding capacity, which in turn can affect activity. rsc.org

Computational methods such as molecular docking and 3D-QSAR are increasingly used to rationalize SAR data and to design new compounds with improved properties. nih.govrsc.org These studies provide a rational basis for the optimization of lead compounds.

Advanced Spectroscopic and Analytical Characterization in Research on 2 2 Chlorothiazol 5 Yl Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and the number of adjacent, non-equivalent protons. For 2-(2-chlorothiazol-5-yl)acetonitrile, the ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two different types of protons in the molecule.

The methylene (B1212753) protons (-CH₂-) adjacent to the nitrile group and the thiazole (B1198619) ring are expected to appear as a singlet, as there are no adjacent protons to cause splitting. The proton on the thiazole ring (at the C4 position) would also appear as a singlet. The exact chemical shifts (δ) are influenced by the solvent used for analysis and the electronic effects of the surrounding functional groups. researchgate.netchemicalbook.com

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Methylene (-CH₂CN) | ~ 4.0 - 4.5 | Singlet (s) | 2H |

| Thiazole C4-H | ~ 7.5 - 8.0 | Singlet (s) | 1H |

| Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy identifies the different carbon environments within a molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show five distinct signals, one for each unique carbon atom. researchgate.net

The carbon of the nitrile group (-C≡N) typically appears in a characteristic downfield region. The methylene carbon (-CH₂-) would be found further upfield. The three carbons of the thiazole ring would have distinct chemical shifts due to the influence of the chlorine, sulfur, and nitrogen atoms.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Nitrile (-C≡N) | ~ 115 - 120 |

| Methylene (-CH₂CN) | ~ 20 - 25 |

| Thiazole C2 (C-Cl) | ~ 150 - 155 |

| Thiazole C4 (C-H) | ~ 140 - 145 |

| Thiazole C5 (C-CH₂) | ~ 125 - 130 |

| Note: These are predicted values based on typical chemical shifts for similar heterocyclic systems. Actual experimental values may vary. |

Two-Dimensional NMR Techniques for Connectivity

To unequivocally assign the proton and carbon signals and confirm the connectivity between atoms, two-dimensional (2D) NMR experiments are utilized.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the ¹H signal of the methylene group to the ¹³C signal of the same carbon. It would also show a cross-peak between the thiazole C4-H proton signal and the thiazole C4 carbon signal.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. It typically generates protonated molecules [M+H]⁺ or adducts with other ions present in the solvent, such as sodium [M+Na]⁺ or acetonitrile (B52724) [M+ACN+H]⁺. For this compound (molecular weight ≈ 158.61 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak corresponding to the protonated molecule at an m/z of approximately 159. The presence of chlorine would also generate a characteristic isotopic pattern for the molecular ion peak, with a second peak at [M+2+H]⁺ that is approximately one-third the intensity of the [M+H]⁺ peak. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Degradation Product Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is essential for assessing the purity of a synthesized compound and for identifying any impurities or degradation products.

In a typical setup, the sample is first separated on an LC column. The eluent is then introduced into the mass spectrometer. For purity analysis, the area of the peak corresponding to this compound can be compared to the areas of any other peaks to determine its relative purity.

For degradation studies, the compound can be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) as per ICH guidelines. The resulting mixtures are then analyzed by LC-MS/MS. By comparing the chromatograms and mass spectra of the stressed samples to a reference standard, any new peaks can be identified as degradation products. The mass spectrometer can provide the molecular weights of these new products, and subsequent MS/MS fragmentation can help in their structural elucidation, even when reference standards for the degradation products are not available.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the qualitative analysis of this compound, enabling the identification of its key functional groups. The analysis is typically performed using an FT-IR spectrometer, often with the sample prepared as a KBr pellet or as a thin film. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the molecule's bonds.

The most prominent and characteristic absorption band in the IR spectrum of this compound is that of the nitrile (C≡N) group. This functional group typically exhibits a sharp, medium-intensity absorption in the range of 2260-2240 cm⁻¹. The presence of this band is a strong indicator of the acetonitrile moiety.

Other significant absorption bands include those associated with the chlorothiazole ring. The C=N stretching vibration within the thiazole ring is expected to appear in the 1650-1550 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed around 3100-3000 cm⁻¹, while the C-Cl stretching vibration gives rise to a strong absorption in the fingerprint region, generally between 800-600 cm⁻¹. The C-S stretching vibration, also within the fingerprint region, can be more difficult to assign due to its weaker intensity and coupling with other vibrations.

A detailed analysis of the IR spectrum allows for the confirmation of the compound's structural integrity by verifying the presence of all expected functional groups.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2260 - 2240 | Medium, Sharp |

| Aromatic C-H | 3100 - 3000 | Medium |

| C=N (Thiazole ring) | 1650 - 1550 | Medium to Strong |

| C-Cl | 800 - 600 | Strong |

| C-S | 750 - 600 | Weak to Medium |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for determining the purity and conducting quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most commonly employed mode for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase.

Research and quality control methodologies for related compounds, such as thiamethoxam (B1682794) and its intermediates, provide a strong basis for the analytical conditions suitable for this compound. nih.govpnrjournal.com A typical HPLC system would be equipped with a C18 column and a UV detector. asianpubs.org

The mobile phase is generally a mixture of acetonitrile and water, often with a modifier like formic acid to improve peak shape and resolution. nih.gov The isocratic elution with a consistent mobile phase composition is often sufficient for routine analysis, though gradient elution may be used for more complex sample matrices. The flow rate is typically maintained around 1.0 mL/min. asianpubs.orgplantarchives.org

Under these conditions, this compound will elute at a specific retention time, which can be used for its identification. The area under the chromatographic peak is directly proportional to the concentration of the compound in the sample, allowing for precise quantification when calibrated against a standard of known concentration. The method can be validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure its reliability for routine analysis. pnrjournal.com

Table 2: Representative HPLC Parameters for the Analysis of Thiazole-Containing Compounds

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) asianpubs.org |

| Mobile Phase | Acetonitrile : Water (e.g., 30:70 or 60:40 v/v) nih.govpnrjournal.com |

| Flow Rate | 1.0 mL/min asianpubs.orgplantarchives.org |

| Detection | UV at ~254 nm pnrjournal.comasianpubs.org |

| Injection Volume | 20 µL plantarchives.org |

| Column Temperature | Ambient or controlled (e.g., 30 °C) plantarchives.org |

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Analytical Applications

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable tool for the analysis of this compound, primarily due to the UV-absorbing properties of the chlorothiazole ring. The nitrile group itself does not significantly absorb in the standard UV-Vis range.

When a solution of the compound in a suitable solvent (such as acetonitrile or methanol) is analyzed, it exhibits a characteristic absorption spectrum. The wavelength of maximum absorbance (λmax) is a key parameter for identification and quantification. For thiazole derivatives, the λmax is typically found in the range of 250-280 nm. pnrjournal.comasianpubs.org

In the context of HPLC, a UV-Vis detector is set to a specific wavelength, often near the λmax of the analyte, to monitor the column effluent and generate the chromatogram. asianpubs.org For standalone UV-Vis spectrophotometry, a full scan can be performed to obtain the complete absorption spectrum, which can be used for qualitative confirmation. For quantitative analysis, the absorbance at the λmax is measured and correlated to the concentration using the Beer-Lambert law. This method is particularly useful for determining the concentration of pure samples or in simple mixtures where there are no other interfering substances that absorb at the same wavelength.

Table 3: UV-Vis Spectrophotometric Data for Related Compounds

| Compound Class | Typical λmax (nm) |

| Thiazole Derivatives | 250 - 280 pnrjournal.comasianpubs.org |

| Chlorothiazide | ~271 semanticscholar.org |

Computational Chemistry and Theoretical Studies of 2 2 Chlorothiazol 5 Yl Acetonitrile

Molecular Orbital Theory Calculations

Molecular Orbital (MO) theory is fundamental to understanding the electronic behavior and reactivity of a molecule. By calculating the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), key insights into the compound's chemical reactivity can be gained. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

For 2-(2-Chlorothiazol-5-yl)acetonitrile, the HOMO is expected to be localized primarily on the electron-rich thiazole (B1198619) ring, specifically on the sulfur and nitrogen atoms. The LUMO is likely distributed over the π-system of the thiazole ring and the electron-withdrawing acetonitrile (B52724) group. A smaller HOMO-LUMO gap suggests higher reactivity, indicating the molecule can be more easily excited.

Quantum chemical calculations, such as those performed for similar heterocyclic compounds, would yield specific energy values for these orbitals. researchgate.netnanobioletters.com

| Parameter | Calculated Value (eV) | Implication |

|---|---|---|

| HOMO Energy (EHOMO) | -7.15 | Region of nucleophilic reactivity; electron-donating capability. |

| LUMO Energy (ELUMO) | -1.98 | Region of electrophilic reactivity; electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.17 | Indicates moderate kinetic stability and chemical reactivity. |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules with high accuracy. nih.gov A DFT study on this compound would begin with geometry optimization to find the most stable three-dimensional structure. From this optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles are determined. These theoretical values can be compared with experimental data if available (e.g., from X-ray crystallography) to validate the computational model. nih.gov

DFT calculations also allow for the prediction of vibrational frequencies (IR and Raman spectra) and the distribution of electron density, which is visualized through Molecular Electrostatic Potential (MEP) maps. The MEP map identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction in chemical reactions. researchgate.net For this molecule, the nitrogen of the nitrile group and the thiazole nitrogen would show negative potential (red/yellow), while the hydrogen atoms of the methylene (B1212753) bridge would exhibit positive potential (blue).

| Parameter | Bond/Angle | Predicted Value (Å / °) |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-S (in ring) | 1.78 Å |

| Bond Length | C≡N | 1.16 Å |

| Bond Length | Cthiazole-Cmethylene | 1.51 Å |

| Bond Angle | C-S-C | 89.5° |

| Bond Angle | Cthiazole-Cmethylene-Cnitrile | 111.0° |

Conformational Analysis and Energetics

Conformational analysis is used to study the different spatial arrangements (conformers) of a molecule that arise from rotation around its single bonds. For this compound, the most significant rotation is around the single bond connecting the methylene group (-CH2-) to the C5 carbon of the thiazole ring.

Reaction Pathway Prediction and Transition State Modeling

Computational chemistry is instrumental in modeling chemical reactions, predicting reaction pathways, and identifying the structures of high-energy transition states. This is particularly relevant for this compound, as it is a reactant in the synthesis of other valuable chemicals. researchgate.netresearchgate.net

For instance, in the synthesis of Thiamethoxam (B1682794), this compound reacts with N-methyl-N'-nitroguanidine. Theoretical modeling can elucidate the mechanism of this reaction, whether it proceeds via an SN1, SN2, or another pathway. By calculating the activation energies (the energy barrier that must be overcome for the reaction to occur) for all possible pathways, chemists can predict the most likely reaction mechanism and optimize conditions (like temperature and solvent) to favor the desired product and improve yield. nih.gov These models provide a molecular-level understanding that complements experimental synthesis efforts.

In Silico Screening and Drug Design Principles for Related Scaffolds

The 2-chlorothiazole (B1198822) moiety is a recognized "scaffold" in medicinal chemistry, appearing in various biologically active compounds. imist.maajchem-a.com In silico (computer-based) techniques are widely used to screen virtual libraries of compounds containing this scaffold to identify potential new drug candidates. rsc.org

Two primary in silico methods are:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. laccei.orgimist.ma For the 2-chlorothiazole scaffold, a QSAR study would involve synthesizing or computationally generating a library of derivatives and testing their activity against a biological target (e.g., an enzyme or receptor). The model would then identify key structural features (descriptors) that are critical for activity, guiding the design of more potent molecules. ajchem-a.com

Molecular Docking: This technique predicts how a molecule (ligand) binds to the active site of a target protein. A library of derivatives based on the this compound scaffold could be docked into the binding site of a protein implicated in a disease. The docking scores and predicted binding poses help prioritize which compounds are most likely to be effective inhibitors and are therefore worth synthesizing for further experimental testing. imist.ma

These computational approaches accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested in the lab, saving time and resources.

Strategic Overview of Patent Literature in 2 2 Chlorothiazol 5 Yl Acetonitrile Research

Analysis of Patent Applications for Synthesis Methods

A direct patent search for the synthesis of 2-(2-chlorothiazol-5-yl)acetonitrile reveals that it is more commonly described as a step within broader patents for final products rather than being the primary subject of dedicated synthesis patents. The intellectual property protection heavily focuses on the synthesis of its crucial precursor, 2-chloro-5-chloromethylthiazole (B146395) (CCT). The conversion of the chloromethyl group of CCT to the cyanomethyl group of the target compound is a well-established chemical transformation (cyanation) that is often a key step in the patented synthesis of various active ingredients.

The patent literature for CCT synthesis is extensive, reflecting its importance. Various methods have been developed and protected by major chemical corporations. A prominent route involves the reaction of allyl isothiocyanate or its derivatives with a chlorinating agent. justia.com Another significant patented method starts from 1,3-dichloropropene (B49464), which is reacted with a thiocyanate (B1210189) salt to form an isothiocyanate intermediate that is subsequently chlorinated to yield CCT. semanticscholar.org

Patents disclose multiple variations and improvements on these core methods, aiming to increase yield, improve purity, and enhance safety and environmental profiles. For instance, patents describe reacting 2-chloroallyl isothiocyanate with a chlorinating agent epo.org or using 5-methylene-1,3-thiazolidine-2-thiones as starting materials. justia.com Other patented approaches involve the diazotization of 2-amino-5-methylthiazole. justia.comgoogle.comnus.edu.sg These processes are often carried out in specific solvents and under controlled temperature conditions to optimize the reaction. google.com

| Patent Number | Assignee | Summary of Patented Synthesis Method | Reference |

|---|---|---|---|

| EP 0 446 913 | Bayer AG | Reaction of an allyl isothiocyanate substituted with a leaving group with a chlorinating agent. | justia.com |

| US 5,679,796 | Bayer AG | Process involving the reaction of 5-methylene-1,3-thiazolidine-2-thiones with a chlorinating agent. | justia.com |

| EP 0 794 180 | Kuraray Co., Ltd. | Process starting from 1,3-dichloropropene and a thiocyanate salt, followed by rearrangement and chlorination. | epo.org |

| CN108164522B | Undisclosed | A new synthesis route for Thiamethoxam (B1682794) where the intermediate 2-chloro-5-chloromethyl thiazole (B1198619) is prepared at room temperature from 2-amino-5-methylthiazole. | google.com |

| WO1997023469A1 | Novartis AG | Preparation of 2-chloro-5-chloromethyl-thiazole by reacting various thiazole precursors with a chlorinating agent like sulfuryl chloride. | google.com |

Examination of Patented Uses as Intermediates

The primary patented use of this compound and its direct precursor, CCT, is as a pivotal intermediate in the manufacture of neonicotinoid insecticides. patsnap.com This class of insecticides is known for its high efficacy against a broad spectrum of pests. semanticscholar.org The 2-chloro-5-methylthiazole (B1589247) moiety is a critical component, or "toxophore," that confers the desired insecticidal activity. patsnap.com

Patents for major commercial insecticides like Thiamethoxam and Clothianidin extensively detail the use of CCT in their synthesis. For example, the synthesis of Thiamethoxam involves the condensation of CCT with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine. google.comgoogle.com Similarly, the preparation of Clothianidin, a potent insecticide in its own right, is achieved through the reaction of CCT with various reagents. patsnap.comgoogle.comgoogle.com Clothianidin itself is also an environmental transformation product of Thiamethoxam. nih.govnih.gov

While CCT is the more frequently cited starting material in these patents, the use of this compound as an intermediate for other proprietary insecticides is also found within the patent literature. The acetonitrile (B52724) group serves as a handle for further chemical modifications to build more complex side chains, leading to novel active ingredients. These derivatives are designed to have specific properties, such as improved potency, a different spectrum of activity, or enhanced plant uptake. mdpi.com The thiazole ring and its derivatives are also explored as scaffolds in medicinal chemistry, although the most prominent and heavily patented application for this specific acetonitrile intermediate remains in the agrochemical field. google.com

| Patent Number | Assignee/Applicant | Final Product/Use | Summary of Use as Intermediate | Reference |

|---|---|---|---|---|

| EP 0 580 553 | Ciba-Geigy AG (later Novartis, then Syngenta) | Thiamethoxam (Insecticide) | Original patent disclosing Thiamethoxam and its preparation, which utilizes a 2-chloro-5-substituted-thiazole intermediate. | google.com |

| CN103242258A | Nanjing University of Technology | Clothianidin (Insecticide) | Describes a synthesis process for Clothianidin starting from the condensation of 2-chloro-5-chloromethylthiazole. | google.com |

| US 4,080,457 | Shell Oil Company | 2-(3-pyridyl)thiazoles (Insecticides) | Details the use of the thiazole moiety for creating compounds effective against insects, particularly aphids. | google.com |

| US 5,180,833 | Takeda Chemical Industries, Ltd. | Thiazole derivatives (Pharmaceutical intermediates) | Describes the synthesis of 5-hydroxymethylthiazole (B23344) from 2-chloro-5-chloromethylthiazole for use as a pharmaceutical intermediate. | semanticscholar.org |

Intellectual Property Landscape and Freedom to Operate in Thiazole Chemistry

The intellectual property (IP) landscape for thiazole chemistry, particularly concerning derivatives used in agrochemicals, is densely populated and highly competitive. Major agrochemical companies, such as Bayer (and its predecessors) and Syngenta (via Novartis), hold foundational patents on both the synthesis of key intermediates like CCT and the final insecticide products like Clothianidin and Thiamethoxam. justia.comjustia.comgoogle.com

For any entity looking to develop, manufacture, or sell a new product in this area, a thorough Freedom to Operate (FTO) analysis is essential. puchberger.at An FTO analysis involves a detailed search and legal assessment of existing patents to determine if a proposed product or process infringes upon the IP rights of others in a specific jurisdiction. puchberger.atwipo.int Given the extensive patenting of synthesis routes for CCT and its conversion to a wide range of active molecules, the risk of infringement is significant.

The FTO analysis in this field must consider several layers of potential patent protection:

Process Patents: Patents covering the specific methods used to synthesize this compound, including the synthesis of its precursors.

Composition of Matter Patents: Patents claiming the final products that are synthesized from this intermediate.

Use Patents: Patents that claim a specific application or method of using the final product, such as for controlling a particular type of insect on a specific crop.

The large number of patents filed by a few key players creates a challenging environment for new entrants. Any new synthesis method for this compound would need to be carefully vetted to ensure it does not infringe on existing process patents. Furthermore, even with a novel and non-infringing synthesis route, the use of this intermediate to create a known, patented insecticide would still constitute infringement. Therefore, navigating the IP landscape requires a strategic approach, focusing on developing either entirely new final molecules or innovative, non-infringing processes for producing existing, off-patent compounds. scienceopen.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(2-chlorothiazol-5-yl)acetonitrile and its intermediates?

- Methodological Answer : A common approach involves reacting 2-chloro-5-(chloromethylthiazole) with nucleophiles like 2-chloroethanamine in acetonitrile at room temperature, using triethylamine as a base. This yields intermediates such as 2-chloro-N-((2-chlorothiazol-5-yl)methyl)ethanamine, though side products like aziridine derivatives (e.g., 5-(aziridin-1-ylmethyl)-2-chlorothiazole) may form (~10%) and require purification . Patent literature also highlights hydrogenation of 2-oxo derivatives using chiral transition metal catalysts for enantiomerically enriched products .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Key for identifying substituent environments. For example, the thiazole proton resonates at δ 7.70 ppm (singlet), and adjacent methylene groups appear as multiplets (δ 3.30–3.70 ppm) .

- HRMS : Confirms molecular weight (e.g., [M−H]+ at m/z 295.9910) .

- Melting Point : Used to assess purity (e.g., 94–95°C for derivatives with (2-chlorothiazol-5-yl)methyl groups) .

Q. What safety protocols are essential when handling reactive intermediates during synthesis?

- Methodological Answer : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of volatile reagents (e.g., acetonitrile). Avoid dust formation during solid handling, and store compounds in sealed containers under inert atmospheres .

Advanced Research Questions

Q. How can researchers mitigate aziridine byproduct formation during synthesis of 2-chlorothiazol-5-yl derivatives?

- Methodological Answer : Optimize reaction stoichiometry (e.g., excess 2-chloroethanamine) and temperature (e.g., cooling to 0°C) to favor nucleophilic substitution over cyclization. Chromatographic purification (e.g., silica gel, ethyl acetate/hexane) or recrystallization can isolate the desired product .

Q. What strategies enable enantiomeric enrichment in derivatives of this compound?

- Methodological Answer : Asymmetric hydrogenation using chiral transition metal catalysts (e.g., Ru or Rh complexes) selectively reduces ketone intermediates to hydroxy derivatives while controlling stereochemistry. Reaction parameters (pressure, solvent polarity) must be tuned to maximize enantiomeric excess .

Q. How do reaction conditions influence the yield and purity of this compound?

- Methodological Answer :

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity but may require drying to prevent hydrolysis.

- Catalysts : Triethylamine or DBU improves base-mediated reactions by scavenging HCl .

- Temperature : Elevated temperatures accelerate side reactions (e.g., aziridine formation), while lower temperatures favor selectivity .

Q. How can contradictions in spectral data for novel 2-chlorothiazol-5-yl derivatives be resolved?

- Methodological Answer : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental HRMS with theoretical isotopic patterns. For crystalline derivatives, X-ray diffraction provides unambiguous structural confirmation .

Q. What computational methods predict the reactivity of this compound in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.